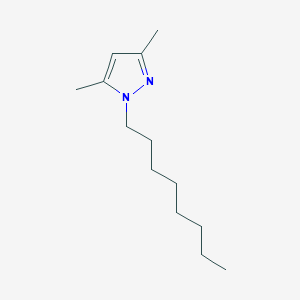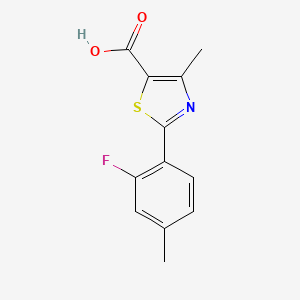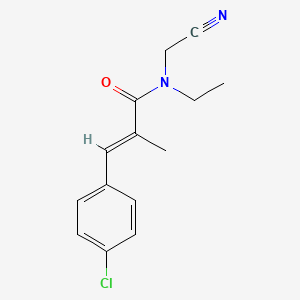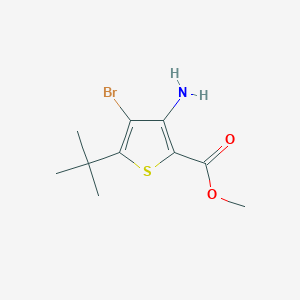
2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(isopentylamino)-2-oxoquinazolin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C24H30N4O2 and its molecular weight is 406.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Research on quinazolinone derivatives has explored their synthesis and potential as lead compounds for drug design, particularly in cancer therapy. A study by Mehta et al. (2019) detailed the synthesis of new quinazolinone derivatives and evaluated their antimicrobial and anticancer activities, supported by molecular docking studies. The findings suggested that certain compounds exhibit significant antimicrobial activity and potential anticancer activity, highlighting the quinazolinone scaffold's relevance in medicinal chemistry (Mehta et al., 2019).
Structural Aspects and Properties
Karmakar et al. (2007) investigated the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. This research revealed insights into the gelation properties and fluorescence emission of these compounds, emphasizing the importance of structural design in the development of materials with specific optical properties (Karmakar et al., 2007).
Antitumor Activity and Molecular Docking
Another study focused on the synthesis of quinazolinone analogues, demonstrating broad-spectrum antitumor activity through in vitro evaluation. This study also employed molecular docking to understand the compounds' interactions with target proteins, contributing to rational drug design in cancer therapy (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
Research by Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and evaluated their analgesic and anti-inflammatory activities. The findings suggested that specific compounds within this series possess significant analgesic and anti-inflammatory properties, presenting a potential for the development of new therapeutic agents (Alagarsamy et al., 2015).
Therapeutic Effect Against Japanese Encephalitis
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This research underscores the potential of quinazolinone derivatives in developing treatments for viral diseases (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
2-[4-(3-methylbutylamino)-2-oxoquinazolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-16(2)13-14-25-23-20-7-5-6-8-21(20)28(24(30)27-23)15-22(29)26-19-11-9-18(10-12-19)17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H,26,29)(H,25,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOESBPDSUWRCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)
![4-[3-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2980757.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)
![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)
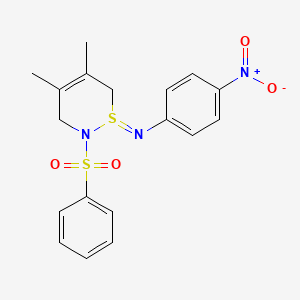
![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)
